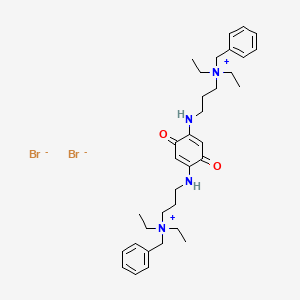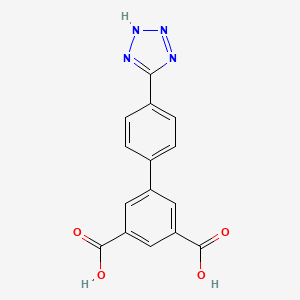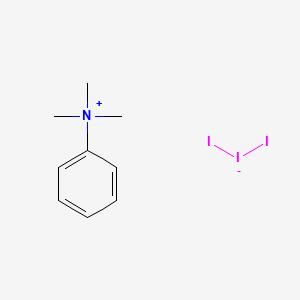
TAMRA amine, 5-isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TAMRA amine, 5-isomer: is a derivative of tetramethylrhodamine, a well-known fluorophore used extensively in biomolecule labeling. This compound contains a primary amine group, making it highly reactive and suitable for conjugation with various electrophiles such as activated esters and epoxides . This compound is particularly valued for its bright orange fluorescence, which is useful in various scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of TAMRA amine, 5-isomer typically involves the reaction of tetramethylrhodamine with an amine group. The process often includes the use of reductive amination reactions or enzymatic transamination . The reaction conditions generally require solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at -20°C in the dark to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: TAMRA amine, 5-isomer undergoes various chemical reactions, including:
Reductive Amination: This reaction involves the reduction of an imine to form a secondary amine.
Enzymatic Transamination: This process involves the transfer of an amino group from one molecule to another.
Click Chemistry: TAMRA amine can react with terminal alkynes via a copper-catalyzed click reaction.
Common Reagents and Conditions:
Reductive Amination: Common reagents include sodium cyanoborohydride and solvents like methanol or ethanol.
Enzymatic Transamination: Enzymes such as transaminases are used under mild conditions.
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used in aqueous conditions.
Major Products:
Reductive Amination: Produces secondary amines.
Enzymatic Transamination: Produces new amine derivatives.
Click Chemistry: Produces triazole-linked products.
Wissenschaftliche Forschungsanwendungen
TAMRA amine, 5-isomer has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorescent probes and sensors.
Biology: Employed in the labeling of biomolecules such as proteins and nucleic acids for imaging and tracking.
Medicine: Utilized in diagnostic assays and as a marker in various medical tests.
Industry: Applied in the development of fluorescent dyes for various industrial applications.
Wirkmechanismus
The mechanism of action of TAMRA amine, 5-isomer involves its ability to conjugate with electrophilic reagents, forming stable covalent bonds. This conjugation allows it to label biomolecules effectively. The compound can serve as a Förster Resonance Energy Transfer (FRET) acceptor for fluorescein, enhancing its utility in various fluorescence-based assays .
Vergleich Mit ähnlichen Verbindungen
5-TAMRA (5-Carboxytetramethylrhodamine): Another isomer of tetramethylrhodamine with similar fluorescent properties.
6-TAMRA (6-Carboxytetramethylrhodamine): Similar to 5-TAMRA but differs in the position of the carboxyl group.
TAMRA carboxylic acid, 5-isomer: A non-reactive form used as a reference standard.
Uniqueness: TAMRA amine, 5-isomer is unique due to its primary amine group, which allows for versatile conjugation with various electrophiles. This makes it highly valuable for specific labeling applications where other isomers may not be as effective .
Eigenschaften
Molekularformel |
C31H37ClN4O4 |
|---|---|
Molekulargewicht |
565.1 g/mol |
IUPAC-Name |
5-(6-azaniumylhexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;chloride |
InChI |
InChI=1S/C31H36N4O4.ClH/c1-34(2)21-10-13-24-27(18-21)39-28-19-22(35(3)4)11-14-25(28)29(24)23-12-9-20(17-26(23)31(37)38)30(36)33-16-8-6-5-7-15-32;/h9-14,17-19H,5-8,15-16,32H2,1-4H3,(H-,33,36,37,38);1H |
InChI-Schlüssel |
VPOLLACBGNYGIN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCC[NH3+])C(=O)[O-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


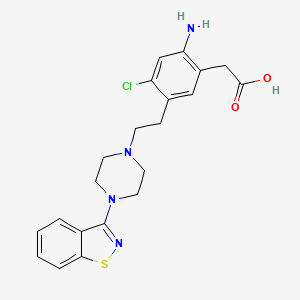
![2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B11929140.png)

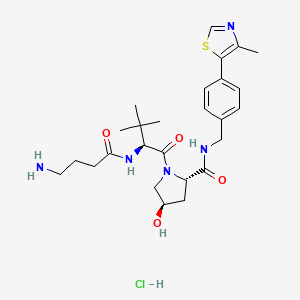
![4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B11929148.png)
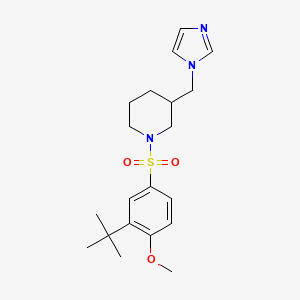
![methyl 5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate;2,2,2-trifluoroacetic acid](/img/structure/B11929154.png)
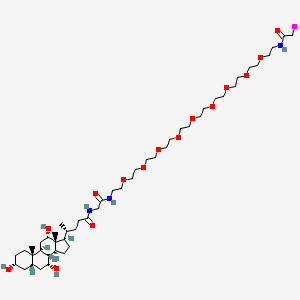
![3-((2-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl)disulfanyl)propanoic acid](/img/structure/B11929173.png)
![1,1,2,2-Tetrakis(4'-nitro-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B11929179.png)
